Fenticonazole Impurity D
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Overview
Description
Fenticonazole Impurity D, also known as (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulphanyl)benzyl]imidazolium nitrate, is a reference standard used in pharmaceutical analysis. It is a byproduct or degradation product of fenticonazole, an imidazole antifungal agent. This impurity is significant in the quality control and stability testing of fenticonazole formulations .
Preparation Methods
The synthesis of Fenticonazole Impurity D involves several steps, typically starting with the reaction of 2,4-dichlorophenylacetonitrile with ethylene oxide to form 2-(2,4-dichlorophenyl)-2-hydroxyethylamine. This intermediate is then reacted with 4-(phenylsulphanyl)benzyl chloride in the presence of a base to yield the final product, which is then converted to its nitrate salt form .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Fenticonazole Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of different oxidation products.
Reduction: Although less common, reduction reactions can also occur, especially in the presence of strong reducing agents.
Substitution: Nucleophilic substitution reactions can take place, particularly at the benzyl chloride moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fenticonazole Impurity D is primarily used in pharmaceutical research and development. Its applications include:
Quality Control: It serves as a reference standard for the identification and quantification of impurities in fenticonazole formulations.
Stability Testing: It is used to study the stability of fenticonazole under various conditions, helping to ensure the efficacy and safety of the drug.
Analytical Method Development: Researchers use it to develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical products.
Mechanism of Action
As an impurity, Fenticonazole Impurity D does not have a direct mechanism of action like the parent compound, fenticonazole. understanding its formation and behavior is crucial for ensuring the quality and safety of fenticonazole products. The parent compound, fenticonazole, exerts its antifungal effects by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to fungal cell death .
Comparison with Similar Compounds
Fenticonazole Impurity D can be compared with other impurities of fenticonazole, such as:
Fenticonazole Impurity A: Another degradation product with different structural characteristics.
Fenticonazole Impurity B: A byproduct formed during the synthesis of fenticonazole.
Fenticonazole Impurity C: A related compound with distinct chemical properties.
What sets this compound apart is its unique structure, which includes a phenylsulphanylbenzyl group. This structural difference can influence its chemical behavior and interactions in analytical methods .
Properties
CAS No. |
1313397-05-5 |
---|---|
Molecular Formula |
C24H21Cl2N3O4S |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium-1-yl]ethanol;nitrate |
InChI |
InChI=1S/C24H21Cl2N2OS.NO3/c25-19-8-11-22(23(26)14-19)24(29)16-28-13-12-27(17-28)15-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24,29H,15-16H2;/q+1;-1 |
InChI Key |
GAXDLSMLSXXWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)O.[N+](=O)([O-])[O-] |
Appearance |
Off-White to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1H-Imidazolium, 3-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-1-[[4-(phenylthio)phenyl]methyl]-, nitrate (1:1) |
Origin of Product |
United States |
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